Isobutyl 2-acetoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

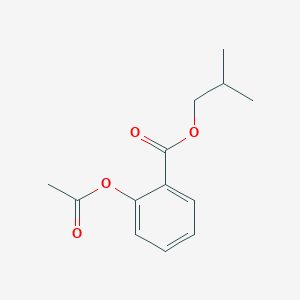

Isobutyl 2-acetoxybenzoate is an organic compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . It is an ester derivative of salicylic acid, where the hydroxyl group of salicylic acid is acetylated, and the carboxyl group is esterified with isobutyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 2-acetoxybenzoate typically involves the esterification of salicylic acid with isobutyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

Salicylic Acid+Isobutyl AlcoholAcid CatalystIsobutyl 2-acetoxybenzoate+Water

Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion exchange resins, can also be employed to facilitate the esterification reaction .

Analyse Chemischer Reaktionen

Types of Reactions: Isobutyl 2-acetoxybenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield salicylic acid and isobutyl alcohol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

Hydrolysis: Salicylic acid and isobutyl alcohol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Isobutyl 2-acetoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored for its potential use in drug formulations due to its ester structure, which can enhance the bioavailability of active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Wirkmechanismus

The mechanism of action of isobutyl 2-acetoxybenzoate involves its hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic effects. Salicylic acid inhibits the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form of the compound allows for better absorption and prolonged action compared to salicylic acid alone.

Vergleich Mit ähnlichen Verbindungen

Isobutyl 2-acetoxybenzoate can be compared with other ester derivatives of salicylic acid, such as:

Methyl 2-acetoxybenzoate: Similar structure but with a methyl group instead of an isobutyl group.

Ethyl 2-acetoxybenzoate: Contains an ethyl group instead of an isobutyl group.

Propyl 2-acetoxybenzoate: Contains a propyl group instead of an isobutyl group.

Uniqueness: The isobutyl group in this compound provides unique properties such as increased hydrophobicity and potentially better interaction with biological membranes, enhancing its bioavailability and efficacy .

Biologische Aktivität

Isobutyl 2-acetoxybenzoate, an ester derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group, which enhances its solubility and bioavailability compared to other salicylic acid derivatives. The compound can be hydrolyzed to release salicylic acid, a well-known anti-inflammatory agent. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins—key mediators in inflammatory processes.

The biological activity of this compound primarily stems from its conversion into salicylic acid. The following table summarizes the key aspects of its mechanism:

| Mechanism | Description |

|---|---|

| Hydrolysis | Converts to salicylic acid and isobutyl alcohol. |

| COX Inhibition | Salicylic acid inhibits COX-1 and COX-2 enzymes, reducing prostaglandin levels. |

| Anti-inflammatory | Decreases inflammation and pain in various models. |

| Analgesic Effects | Provides pain relief through central and peripheral mechanisms. |

Anti-inflammatory and Analgesic Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. A study highlighted its effectiveness in reducing inflammation in animal models, where it was shown to lower edema formation significantly compared to control groups.

In a comparative analysis with other salicylic acid derivatives such as methyl and ethyl 2-acetoxybenzoate, this compound displayed superior hydrophobicity, which may enhance its interaction with biological membranes and improve efficacy .

Case Studies

- Colorectal Cancer Cell Proliferation : A study explored the effects of aspirin analogues, including this compound, on colorectal cancer cells. The compound inhibited cell proliferation and induced apoptosis at lower doses than aspirin, suggesting potential for cancer therapy .

- Inflammatory Models : In vivo experiments using formalin-induced pain models showed that this compound provided significant analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent for pain management .

Comparative Analysis with Similar Compounds

This compound can be compared with other ester derivatives of salicylic acid based on their biological activities:

| Compound | Hydrophobicity | Analgesic Activity | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | High | Significant | Strong |

| Methyl 2-acetoxybenzoate | Moderate | Moderate | Moderate |

| Ethyl 2-acetoxybenzoate | Moderate | Low | Low |

The unique isobutyl group in this compound contributes to its enhanced biological activity by increasing lipophilicity and facilitating better membrane penetration .

Eigenschaften

IUPAC Name |

2-methylpropyl 2-acetyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)8-16-13(15)11-6-4-5-7-12(11)17-10(3)14/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDBWYGIHAKIFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.